1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide
Overview
Description
1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with the molecular formula C12H12BrN3O. It is characterized by a pyrazole ring substituted with a benzyl group, a bromine atom, a methyl group, and a carboxamide group.
Preparation Methods
The synthesis of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include bromine, N-bromosuccinimide, benzyl halides, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-4-bromo-1H-pyrazole: This compound lacks the carboxamide group, which may affect its reactivity and biological activity.
4-Bromo-1H-pyrazole: This compound lacks both the benzyl and carboxamide groups, making it less complex and potentially less versatile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-benzyl-4-bromo-5-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-10(13)11(12(14)17)16(15-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGUCROCDBPHGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743538 | |
Record name | 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352926-13-6 | |
Record name | 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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